

physical properties of Methyl 4-amino-2-chloronicotinate

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Compound of Interest

Compound Name: Methyl 4-amino-2-chloronicotinate

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An In-depth Technical Guide to the Physical Properties of **Methyl 4-amino-2-chloronicotinate**

This technical guide provides a comprehensive overview of the known and predicted physical properties of **Methyl 4-amino-2-chloronicotinate**, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.^[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies.

Introduction to Methyl 4-amino-2-chloronicotinate

Methyl 4-amino-2-chloronicotinate (CAS No. 1018678-37-9) is a substituted pyridine derivative. Its structure, featuring an amino group, a chloro substituent, and a methyl ester, makes it a versatile building block in organic synthesis. The interplay of these functional groups dictates its physical properties, which in turn influence its reactivity, solubility, and handling in a laboratory and industrial setting. Understanding these properties is paramount for its effective use in the development of novel herbicides, plant growth regulators, and pharmaceutical agents.^[1]

Core Physical and Chemical Properties

The following table summarizes the available physical and chemical data for **Methyl 4-amino-2-chloronicotinate**. It is crucial to note that much of the currently available data is predicted through computational modeling, as extensive experimental characterization has not been widely published.

| Property | Value | Source |
|-------------------|---|--------|
| IUPAC Name | methyl 4-amino-2-chloropyridine-3-carboxylate | [2] |
| CAS Number | 1018678-37-9 | [1][2] |
| Molecular Formula | C ₇ H ₇ ClN ₂ O ₂ | [1][2] |
| Molecular Weight | 186.59 g/mol | [2] |
| Appearance | Solid (presumed, based on related compounds) | N/A |
| Melting Point | Not available in literature | N/A |
| Boiling Point | 332.6 ± 37.0 °C (Predicted) | [1] |
| Density | 1.384 ± 0.06 g/cm ³ (Predicted) | [1] |
| Solubility | Not available in literature | N/A |
| Storage | 2-8°C | [1] |

Spectroscopic Characterization

While experimental spectra for **Methyl 4-amino-2-chloronicotinate** are not readily available, its chemical structure allows for the prediction of its characteristic spectroscopic features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

- **Aromatic Protons:** Two signals are expected for the protons on the pyridine ring. Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and ester groups.
- **Amino Protons:** A broad singlet corresponding to the two protons of the amino group (-NH₂) is anticipated. The chemical shift of this signal can be variable and is dependent on the solvent and concentration.

- Methyl Protons: A sharp singlet for the three protons of the methyl ester group ($-\text{OCH}_3$) is expected.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

[3]

- Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons directly attached to the nitrogen, chlorine, and amino groups will have characteristic chemical shifts.
- Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm) is expected for the carbonyl carbon of the ester group.[4]
- Methyl Carbon: A signal in the upfield region will correspond to the methyl carbon of the ester group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will reveal the presence of the key functional groups through their characteristic vibrational frequencies.[5]

- N-H Stretching: The amino group will likely show two absorption bands in the region of 3300-3500 cm^{-1} , corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
- C=O Stretching: A strong, sharp absorption band around 1700-1730 cm^{-1} is expected for the carbonyl group of the methyl ester.[6]
- C-N Stretching: Absorptions corresponding to the C-N bonds of the amino group and the pyridine ring are expected in the fingerprint region.
- C-Cl Stretching: A band in the lower frequency region of the fingerprint region will be indicative of the C-Cl bond.
- Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm^{-1} region are characteristic of the pyridine ring.[5]

Experimental Methodologies for Physical Property Determination

The following section outlines standard, field-proven protocols for the experimental determination of the key physical properties of a solid organic compound like **Methyl 4-amino-2-chloronicotinate**.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity, while a broad melting range suggests the presence of impurities.

Protocol:

- **Sample Preparation:** A small amount of the dry, crystalline sample is packed into a capillary tube.
- **Instrumentation:** The capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a controlled rate.
- **Observation:** The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Causality: The solubility of a compound in various solvents is crucial for its purification, formulation, and application in chemical reactions. "Like dissolves like" is a guiding principle, suggesting that polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Protocol:

- **Solvent Selection:** A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.

- **Sample Addition:** A small, measured amount of the solute (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a test tube.
- **Mixing:** The mixture is agitated or sonicated to facilitate dissolution.
- **Observation:** The solubility is qualitatively assessed as soluble, partially soluble, or insoluble based on visual inspection. For quantitative analysis, the saturated solution is analyzed by techniques like UV-Vis spectroscopy or HPLC.

Caption: Workflow for Qualitative Solubility Assessment.

Acquisition of Spectroscopic Data

Causality: Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound, serving as a primary method for structural elucidation and confirmation.

Protocols:

- **NMR Spectroscopy:**
 - **Sample Preparation:** A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - **Data Acquisition:** The solution is transferred to an NMR tube, which is then placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired.^[7]
 - **Data Processing:** The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.
- **FT-IR Spectroscopy:**
 - **Sample Preparation:** For a solid sample, a KBr pellet can be prepared, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
 - **Background Scan:** A background spectrum of the empty sample holder or ATR crystal is recorded.

- Sample Scan: The sample is placed in the instrument, and the IR spectrum is recorded.
- Data Analysis: The background is subtracted from the sample spectrum to yield the final IR spectrum of the compound.^[5]

Conclusion

The physical properties of **Methyl 4-amino-2-chloronicotinate**, both predicted and experimentally determined, are fundamental to its application in scientific research and development. While there is a need for more comprehensive experimental data in the public domain, the predicted values and the expected spectroscopic features provide a solid foundation for its use. The standardized experimental protocols outlined in this guide offer a pathway for researchers to generate reliable data, ensuring the safe and effective handling and application of this important chemical intermediate.

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References

- 1. Methyl 4-amino-2-chloronicotinate [myskinrecipes.com]
- 2. Methyl 4-amino-2-chloronicotinate | C₇H₇ClN₂O₂ | CID 59553903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
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Phone: (601) 213-4426

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